Cas no 714972-57-3 (3,3':6',3''-TER-9H-CARBAZOLE, 9,9',9''-TRIS(4-METHOXYPHENYL)-)
714972-57-3 structure
Product Name:3,3':6',3''-TER-9H-CARBAZOLE, 9,9',9''-TRIS(4-METHOXYPHENYL)-
CAS-nummer:714972-57-3
MF:C57H41N3O3
MW:815.95375418663
CID:3289927
PubChem ID:59724432
Update Time:2025-04-21
3,3':6',3''-TER-9H-CARBAZOLE, 9,9',9''-TRIS(4-METHOXYPHENYL)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3,3':6',3''-TER-9H-CARBAZOLE, 9,9',9''-TRIS(4-METHOXYPHENYL)-
- SCHEMBL12628264
- 9,9',9''-Tris(4-methoxyphenyl)-9H,9'H,9''H-3,3':6',3''-tercarbazole
- 714972-57-3
-
- Inchi: 1S/C57H41N3O3/c1-61-43-22-16-40(17-23-43)58-52-10-6-4-8-46(52)48-32-36(12-28-54(48)58)38-14-30-56-50(34-38)51-35-39(15-31-57(51)60(56)42-20-26-45(63-3)27-21-42)37-13-29-55-49(33-37)47-9-5-7-11-53(47)59(55)41-18-24-44(62-2)25-19-41/h4-35H,1-3H3
- InChI-sleutel: XRTLDLLEEZMOPJ-UHFFFAOYSA-N
- LACHT: O(C)C1C=CC(=CC=1)N1C2C=CC(C3=CC=C4C(=C3)C3C=CC=CC=3N4C3C=CC(=CC=3)OC)=CC=2C2=CC(=CC=C12)C1=CC=C2C(=C1)C1C=CC=CC=1N2C1C=CC(=CC=1)OC
Berekende eigenschappen
- Exacte massa: 815.31479218Da
- Monoisotopische massa: 815.31479218Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 63
- Aantal draaibare bindingen: 8
- Complexiteit: 1400
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 14.3
- Topologisch pooloppervlak: 42.5Ų
3,3':6',3''-TER-9H-CARBAZOLE, 9,9',9''-TRIS(4-METHOXYPHENYL)- Gerelateerde literatuur
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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